[7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone
Overview
Description
7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including its role as an inhibitor of certain enzymes and its potential use in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with 2,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid, followed by cyclization and subsequent reaction with morpholine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing production costs, and ensuring the safety and environmental compliance of the manufacturing process. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinone derivatives, while substitution reactions can yield a variety of functionalized triazolopyrimidine derivatives .
Scientific Research Applications
7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, due to its ability to inhibit specific enzymes involved in disease progression.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against certain enzymes and its potential use in cancer treatment.
Uniqueness
What sets 7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine moiety, in particular, enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to similar compounds .
Properties
IUPAC Name |
[7-(4-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-15(17(25)22-7-9-26-10-8-22)16(13-3-5-14(24)6-4-13)23-18(19-11)20-12(2)21-23/h3-6,16,24H,7-10H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDPMKHNIVFAEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)O)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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